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Compound of Interest

Compound Name: 2-Hydroxy-4-phenylbutanoic acid

Cat. No.: B1198958

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the chiral building block, 2-Hydroxy-4-phenylbutanoic acid. The following sections detail its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
presented in a clear, tabular format for easy reference and comparison. This guide also outlines
the fundamental experimental protocols for acquiring such spectra, offering a foundational
understanding for researchers in the field.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (R)-2-Hydroxy-4-
phenylbutanoic acid.

'H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: DMSO-ds
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.32-7.17 m 5H Ar-H
~4.00 t,J=6.5Hz 1H CH(OH)
~2.70 t,J=7.8Hz 2H Ph-CH:
~2.05-1.85 m 2H CH2-CH(OH)
~12.5 (broad s) s 1H COOH
~5.5 (broad s) S 1H OH

Note: The chemical shifts for the acidic proton (COOH) and the hydroxyl proton (OH) can be

broad and their positions may vary depending on concentration and temperature.

2C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (8) ppm

Assignment

~175.0 C=0

~141.5 Ar-C (quaternary)
~128.5 Ar-CH

~128.3 Ar-CH

~126.0 Ar-CH

~70.0 CH(OH)

~35.0 CH2-CH(OH)
~31.0 Ph-CH:

IR (Infrared) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

~3400 (broad) Strong O-H stretch (hydroxyl group)
~3000-2850 (broad) Strong O-H stretch (carboxylic acid)
~3025 Medium C-H stretch (aromatic)
~2930 Medium C-H stretch (aliphatic)

~1710 Strong C=0 stretch (carboxylic acid)
~1600, ~1495, ~1450 Medium-Weak C=C stretch (aromatic ring)
~1200 Strong C-O stretch (acid/alcohol)

C-H bend (out-of-plane,
~750, ~700 Strong )
monosubstituted benzene)

Mass Spectrometry (MS) Data

While specific experimental mass spectra for 2-Hydroxy-4-phenylbutanoic acid are not
readily available in the public domain, the expected key mass-to-charge ratios (m/z) for its
molecular ion and common fragments are predictable.

m/z lon

180.08 [M]* (Molecular lon)
162.07 [M-H20]*

135.08 [M-COOH]*

91.05 [C7H7]* (Tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument-specific parameters and sample preparation details may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Hydroxy-4-phenylbutanoic acid
in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). Add a small amount of
tetramethylsilane (TMS) as an internal standard (6 0.00 ppm).

o Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

[¢]

o Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR spectrometer.

o For 'H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2
seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

o For 3C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to
single lines for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

e Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance
(ATR) accessory, which is suitable for solid samples. A small amount of the solid 2-Hydroxy-
4-phenylbutanoic acid is placed directly on the ATR crystal.

o Data Acquisition:
o Record a background spectrum of the clean, empty ATR crystal.
o Place the sample on the crystal and apply pressure to ensure good contact.

o Acquire the sample spectrum over a range of 4000-400 cm™1,
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o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final
spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
e Sample Introduction and lonization:

o Adilute solution of 2-Hydroxy-4-phenylbutanoic acid in a suitable volatile solvent (e.g.,
methanol or acetonitrile) is introduced into the mass spectrometer.

o Electrospray ionization (ESI) is a common technique for polar molecules like carboxylic
acids, which can be run in either positive or negative ion mode. Electron ionization (EI)
can also be used, often in conjunction with gas chromatography (GC) after derivatization
of the analyte to make it more volatile.

e Mass Analysis:

o The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The abundance of each ion is recorded, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of an organic compound like 2-Hydroxy-4-phenylbutanoic acid.
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Caption: Workflow for Spectroscopic Structure Elucidation.

« To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-4-phenylbutanoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1198958#2-hydroxy-4-phenylbutanoic-acid-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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